(4-Butoxymethyl-phenyl)-methanol
Description
(4-Butoxymethyl-phenyl)-methanol is a benzyl alcohol derivative featuring a butoxymethyl (-CH₂-O-(CH₂)₃CH₃) substituent at the para position of the aromatic ring. While direct data on this compound are absent in the provided evidence, its structure can be inferred from analogous compounds. The molecular formula is likely C₁₂H₁₈O₂ (phenyl ring + butoxymethyl + hydroxymethyl groups). Such compounds are typically utilized as intermediates in organic synthesis or pharmaceutical manufacturing due to their hydroxyl and ether functionalities, which enable diverse reactivity (e.g., esterification, oxidation) .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[4-(butoxymethyl)phenyl]methanol |
InChI |
InChI=1S/C12H18O2/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
NTHJLFBRWBCCGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The butoxymethyl group in (4-Butoxymethyl-phenyl)-methanol is expected to enhance lipophilicity compared to methoxy analogs (e.g., 4-Methoxybenzyl Alcohol) but less than alkyl-substituted derivatives like (4-Butylphenyl)methanol due to the oxygen atom .
- Boiling Points : Ether-containing compounds (e.g., 4-Methoxybenzyl Alcohol) generally exhibit higher boiling points than alkyl-substituted analogs due to dipole-dipole interactions .
- Reactivity: The hydroxyl group enables esterification (similar to methanol in ), while the ether linkage may reduce susceptibility to oxidation compared to primary alcohols .
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